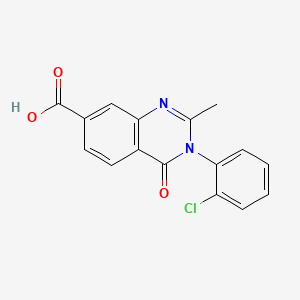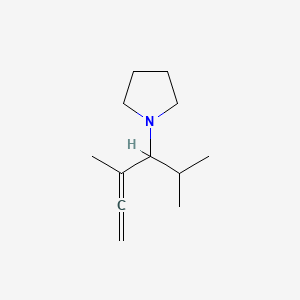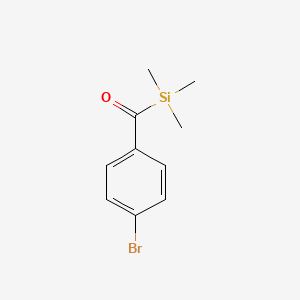
Benzene, 1-bromo-4-(trimethylsilylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a trimethylsilylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., chlorine, iodine) and catalysts like iron(III) chloride are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Applications De Recherche Scientifique
Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- involves its interaction with various molecular targets. The bromine atom and the trimethylsilylcarbonyl group can participate in electrophilic and nucleophilic reactions, respectively . The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Benzene, 1-bromo-4-methyl-: Similar structure but with a methyl group instead of a trimethylsilylcarbonyl group.
Benzene, 1-bromo-4-methoxy-: Contains a methoxy group instead of a trimethylsilylcarbonyl group.
Benzene, 1-bromo-4-ethyl-: Features an ethyl group in place of the trimethylsilylcarbonyl group.
Uniqueness: Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is unique due to the presence of the trimethylsilylcarbonyl group, which imparts distinct chemical reactivity and stability. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
75748-11-7 |
|---|---|
Formule moléculaire |
C10H13BrOSi |
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
(4-bromophenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C10H13BrOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
Clé InChI |
VDPULEFPOWGNCI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



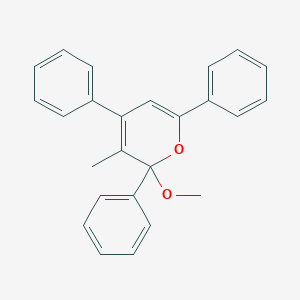

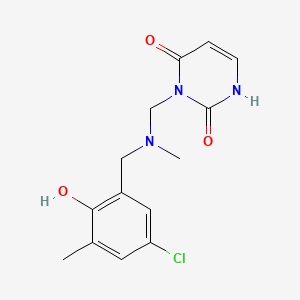
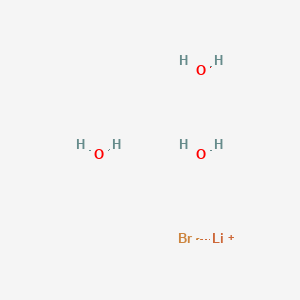
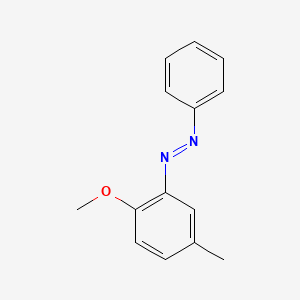
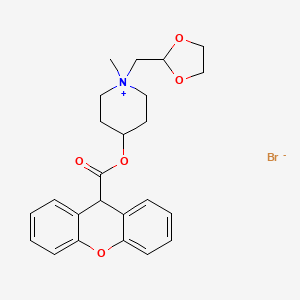
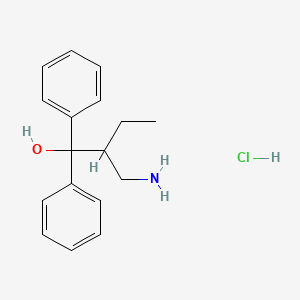
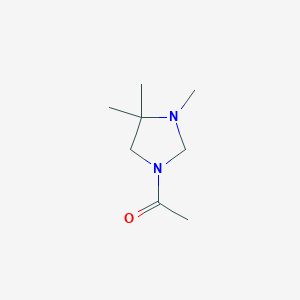
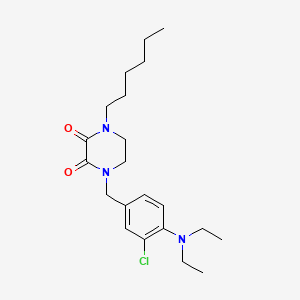
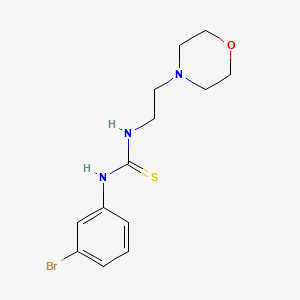
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)
